
Suffruticosol D, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suffruticosol D, cis- is a naturally occurring oligostilbene isolated from the seeds of Paeonia suffruticosa. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Suffruticosol D, cis- can be isolated from the seeds of Paeonia suffruticosa using chromatographic techniques. The seeds are first extracted with solvents such as methanol or ethanol. The extract is then subjected to various chromatographic methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Suffruticosol D, cis-. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Análisis De Reacciones Químicas
Types of Reactions: Suffruticosol D, cis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Suffruticosol D, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of oligostilbenes.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and osteosarcoma cells
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell motility
Mecanismo De Acción
Suffruticosol D, cis- exerts its effects through several mechanisms:
Oxidative Stress: Induces oxidative stress in cancer cells, leading to cell death.
Apoptosis: Stimulates programmed cell death by decreasing mitochondrial membrane potential and activating caspases.
Inhibition of Cell Motility: Blocks the NF-κB pathway, reducing the ability of cancer cells to move and invade other tissues
Comparación Con Compuestos Similares
Suffruticosol D, cis- is part of a group of oligostilbenes that includes several similar compounds:
Trans-suffruticosol D: More potent than cis-suffruticosol D in terms of cytotoxicity against cancer cells
Cis-gnetin H: Another oligostilbene with similar biological activities but different structural features
Trans-resveratrol: A well-known stilbene with antioxidant and anticancer properties, but less potent than suffruticosol D, cis- in some assays
Propiedades
Número CAS |
1261292-12-9 |
|---|---|
Fórmula molecular |
C42H32O9 |
Peso molecular |
680.7 g/mol |
Nombre IUPAC |
5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1 |
Clave InChI |
PHIHHTIYURVLDB-MXZGOMGRSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



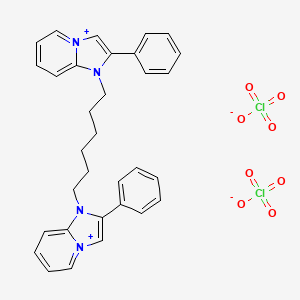
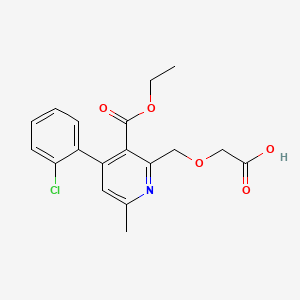
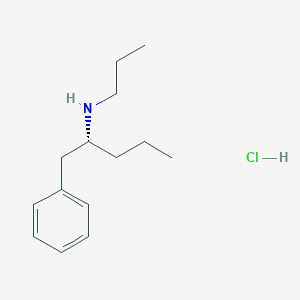
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
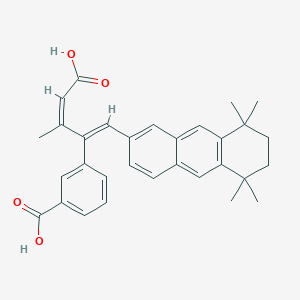
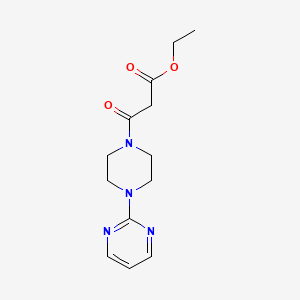
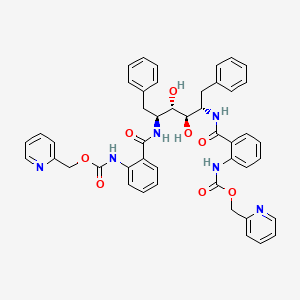
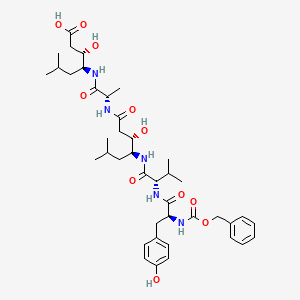
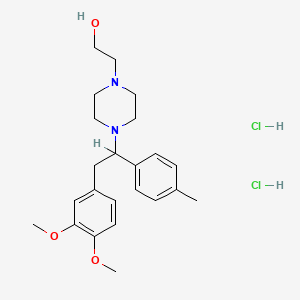
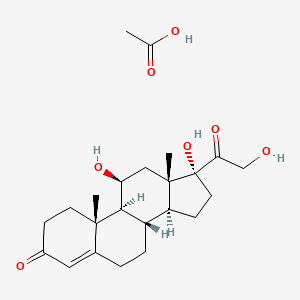

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)

